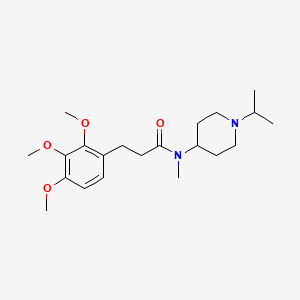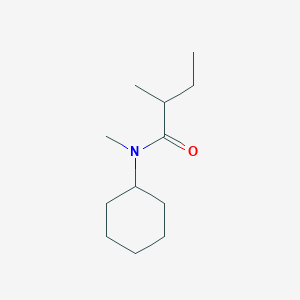![molecular formula C15H20N4O3S B7545162 N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, also known as NIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a synthetic molecule that has been developed for its ability to selectively inhibit the activity of certain enzymes and proteins.
科学的研究の応用
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has been widely used in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. This compound has been shown to be effective in the inhibition of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has also been used in the inhibition of other enzymes, including histone deacetylases, which are involved in the regulation of gene expression.
作用機序
The mechanism of action of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide involves its ability to selectively bind to the active site of enzymes and proteins, thereby inhibiting their activity. This compound acts as a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme or protein. This results in the inhibition of the enzyme or protein activity, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to the reduction of acid production in the body. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics.
実験室実験の利点と制限
The advantages of using N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide in lab experiments include its ability to selectively inhibit the activity of enzymes and proteins, its high potency, and its synthetic nature, which allows for easy modification and optimization. However, there are also limitations to using N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
将来の方向性
There are several future directions for the research and development of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, including the optimization of its structure and the development of novel derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, as well as its potential applications in various fields of research, including cancer therapy and drug discovery.
合成法
The synthesis of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide involves several steps, including the reaction of 4-imidazol-1-ylphenylacetic acid with morpholine, followed by the addition of sulfonamide. The final product is obtained after purification and characterization through various analytical techniques, including NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-13(17-23(20,21)19-8-10-22-11-9-19)14-2-4-15(5-3-14)18-7-6-16-12-18/h2-7,12-13,17H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQAZIUAODSAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzamide](/img/structure/B7545082.png)

![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)
![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)


![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)

![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)

![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)